9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine

Hsp90 inhibition Binding affinity Cancer chaperone

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine (CAS 827302-63-6) is a purine-scaffold small molecule classified as an 8-arylsulfonyl adenine derivative. It was developed as part of a structure-activity relationship (SAR) series investigating inhibitors of the molecular chaperone Heat Shock Protein 90 (Hsp90).

Molecular Formula C18H23N5O5S
Molecular Weight 421.5 g/mol
CAS No. 827302-63-6
Cat. No. B12918955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine
CAS827302-63-6
Molecular FormulaC18H23N5O5S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)C3=CC(=C(C(=C3)OC)OC)OC)N
InChIInChI=1S/C18H23N5O5S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)29(24,25)11-8-12(26-2)15(28-4)13(9-11)27-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21)
InChIKeyHCIBJWRRCCOAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research-Grade 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine (CAS 827302-63-6) for HSP90 Mechanism Studies


9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine (CAS 827302-63-6) is a purine-scaffold small molecule classified as an 8-arylsulfonyl adenine derivative. It was developed as part of a structure-activity relationship (SAR) series investigating inhibitors of the molecular chaperone Heat Shock Protein 90 (Hsp90). The primary published characterization places it within a campaign that also produced the high-affinity clinical candidate PU-H71. Critically, introduction of the sulfonyl oxidation state at the 8-position is reported to result in a substantial loss of Hsp90 binding activity relative to the corresponding sulfanyl analogs [1].

Oxidation-State Dependent Potency: Why 8-Sulfonyl Adenines Cannot Substitute for 8-Sulfanyl Analogs in Hsp90 Inhibition


Procurement decisions based solely on the purine scaffold ignore the decisive role of the 8-position sulfur oxidation state in target engagement. The seminal SAR study by Llauger et al. explicitly established that while 8-arylsulfanyl adenines function as potent Hsp90 inhibitors, further oxidation to the corresponding sulfoxides or sulfones leads to a marked decrease in chaperone inhibitory activity [1]. Therefore, a sulfonyl derivative like 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine cannot be interchanged with sulfanyl-bearing analogs for applications requiring Hsp90 inhibition. Its value instead lies in serving as a precisely matched negative control or as a selectivity probe to define the pharmacological consequences of this specific chemical modification.

Quantitative Differentiation of 827302-63-6 Against Key In-Class Comparators and Clinical Candidates


Hsp90α Binding Affinity: 1600-Fold Weaker than Clinical Candidate PU-H71

The compound 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine exhibits dramatically reduced binding to Hsp90α compared to the most potent analog in its structural class. Its EC50 for displacing a fluorescent probe from mouse Hsp90α is >50,000 nM [1]. By contrast, the 8-arylsulfanyl derivative PU-H71 (also from the Llauger et al. series) demonstrates an EC50 of 30 nM in a comparable biochemical assay [2]. This represents a >1,600-fold difference in target engagement, quantitatively confirming the class-level SAR trend that sulfonyl oxidation abolishes high-affinity chaperone binding.

Hsp90 inhibition Binding affinity Cancer chaperone

HER2 Kinase Inhibition: Marginal Activity Compared to Targeted Clinical Agents

To address potential off-target kinase activity, the compound was profiled against the HER2 (ErbB2) tyrosine kinase. The experimentally determined IC50 for HER2 inhibition is 310,000 nM (310 μM) [1]. In comparison, the clinically approved HER2 inhibitor lapatinib shows an IC50 of approximately 10 nM against the isolated HER2 kinase domain [2]. This indicates that 827302-63-6 is over 30,000-fold less potent, demonstrating negligible HER2 inhibitory activity. This extreme selectivity void makes it a clean tool for studying Hsp90-independent signaling pathways.

HER2 inhibition Kinase selectivity Off-target profiling

In-Class SAR Validation: Sulfonyl Analogs Are Systematically Less Potent than Sulfanyl Analogs

The direct conclusion from the parent series pharmacology is that conversion of the 8-arylsulfanyl group to the 8-arylsulfonyl group consistently diminishes Hsp90 inhibition. This was demonstrated across multiple analog pairs in the same study, where the sulfanyl precursor 9-butyl-8-(3,4,5-trimethoxyphenylsulfanyl)-9H-purin-6-amine (CAS 852030-53-6) acts as a potent inhibitor, while its sulfonyl counterpart (CAS 827302-63-6) shows the >50,000 nM EC50 reported above [1]. No exception to this trend was identified within the dataset of >40 compounds.

Structure-Activity Relationship Sulfur oxidation Drug design

Molecular Docking Score Against EGFR: Theoretical Binding Mode Without Cellular Activity Proof

In a separate computational study by Bhat et al. (2022), a series of purine-sulfonamide derivatives were docked against EGFR (PDB: 1M17 and 2ITN). Although the study highlights compound PS-2 as having the highest docking score, related sulfonamide-containing purines were included in the analysis, suggesting a theoretical binding pose for this chemotype at the EGFR active site [1]. It is critical to note that no cellular or biochemical EGFR inhibition data were reported for 827302-63-6 in this study. In contrast, the clinically approved EGFR inhibitor gefitinib shows an in vitro IC50 of approximately 23 nM [2]. The absence of confirmatory in vitro data limits this finding to a purely computational guide for future synthesis campaigns, and it cannot be used as a basis for biological activity claims.

EGFR docking Computational chemistry In silico screening

Validated Application Scenarios for 827302-63-6 Based on Quantitative Differentiation Evidence


Hsp90 Chaperone Pharmacology: Definitive Negative Control Compound

Given its >1,600-fold lower Hsp90α binding affinity compared to PU-H71 [1], this compound is ideally suited as a chemically matched negative control in all cellular and in vivo experiments designed to validate Hsp90-dependent phenotypes. Its use ensures that any observed biological effect of a potent sulfanyl inhibitor can be attributed to on-target chaperone engagement, not to scaffold-related off-target effects. Procurement for this purpose is essential for high-impact publications in the Hsp90 field.

Selectivity and Off-Target Profiling Panels

The experimentally confirmed weak inhibition of HER2 (IC50 = 310,000 nM) [1] demonstrates its inertness against a key oncogenic kinase. This makes the compound a valuable addition to kinase selectivity profiling panels. It can be used to pre-filter chemical libraries or to spike into assays as an internal reference for detecting non-specific assay interference originating from the purine-sulfonyl chemotype.

Structure-Activity Relationship (SAR) Probe for Sulfonyl Oxidation State

The J. Med. Chem. series explicitly shows that oxidizing the 8-arylsulfanyl group abolishes activity [1]. Researchers can procure this compound alongside its sulfanyl precursor (CAS 852030-53-6) to systematically study how the sulfone functional group modulates physicochemical properties (e.g., solubility, logP, metabolic stability) independently of target affinity. This paired procurement strategy accelerates medicinal chemistry optimization.

Computational Chemistry and Docking Model Calibration

Although biological activity is lacking, the in silico EGFR docking data [1] supports its use as a decoy molecule in virtual screening campaigns. Its experimentally determined inactivity against HER2 can help computational chemists calibrate scoring functions to better discriminate true binders from false positives bearing a sulfonyl moiety, thereby improving the accuracy of future pharmacophore models.

Quote Request

Request a Quote for 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.